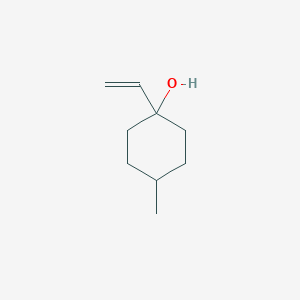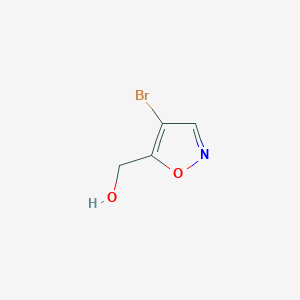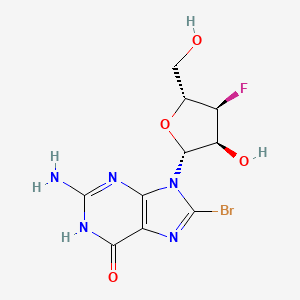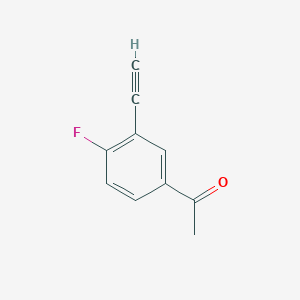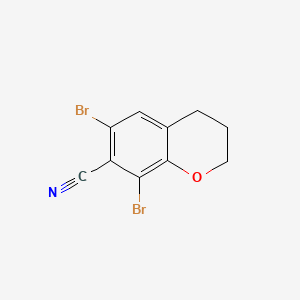
6,8-Dibromochromane-7-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,8-Dibromochromane-7-carbonitrile: is a chemical compound with the molecular formula C10H7Br2NO and a molecular weight of 316.98 g/mol It is characterized by the presence of two bromine atoms, a chromane ring, and a carbonitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dibromochromane-7-carbonitrile typically involves the bromination of chromane derivatives followed by the introduction of a carbonitrile group. The reaction conditions often include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques such as recrystallization or chromatography helps in obtaining high-purity products suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions: 6,8-Dibromochromane-7-carbonitrile undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogenation catalysts.
Oxidation Reactions: The chromane ring can be oxidized to form chromone derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles (amines, thiols, alkoxides), solvents (ethanol, methanol), mild heating.
Reduction Reactions: Reducing agents (LiAlH4, hydrogenation catalysts), solvents (ether, tetrahydrofuran), room temperature to reflux conditions.
Oxidation Reactions: Oxidizing agents (KMnO4, CrO3), solvents (acetone, water), room temperature to reflux conditions.
Major Products Formed:
Substitution Reactions: Substituted chromane derivatives.
Reduction Reactions: Amino-chromane derivatives.
Oxidation Reactions: Chromone derivatives.
Applications De Recherche Scientifique
6,8-Dibromochromane-7-carbonitrile has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 6,8-Dibromochromane-7-carbonitrile involves its interaction with specific molecular targets and pathways. The bromine atoms and carbonitrile group play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects. Detailed studies on its mechanism of action are essential to understand its full potential and applications .
Comparaison Avec Des Composés Similaires
6,8-Dichlorochromane-7-carbonitrile: Similar structure but with chlorine atoms instead of bromine.
6,8-Difluorochromane-7-carbonitrile: Similar structure but with fluorine atoms instead of bromine.
6,8-Diiodochromane-7-carbonitrile: Similar structure but with iodine atoms instead of bromine.
Uniqueness: 6,8-Dibromochromane-7-carbonitrile is unique due to the presence of bromine atoms, which impart distinct chemical and physical properties compared to its halogenated analogs. The bromine atoms influence the compound’s reactivity, making it suitable for specific synthetic and research applications .
Propriétés
Formule moléculaire |
C10H7Br2NO |
|---|---|
Poids moléculaire |
316.98 g/mol |
Nom IUPAC |
6,8-dibromo-3,4-dihydro-2H-chromene-7-carbonitrile |
InChI |
InChI=1S/C10H7Br2NO/c11-8-4-6-2-1-3-14-10(6)9(12)7(8)5-13/h4H,1-3H2 |
Clé InChI |
JTRYEDIMHNIEAT-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=CC(=C(C(=C2OC1)Br)C#N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl naphtho[2,3-b]thiophene-2-carboxylate](/img/structure/B13913312.png)
![1,2,4-Oxadiazole-3-ethanamine, 5-[(2,4-dimethylphenoxy)methyl]-N-methyl-](/img/structure/B13913323.png)
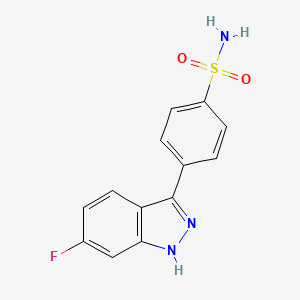
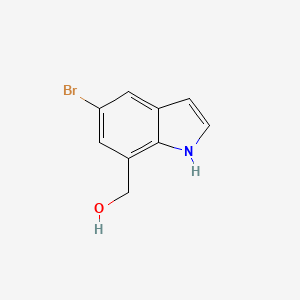

![Tert-butyl 4-[cyano(difluoro)methyl]piperidine-1-carboxylate](/img/structure/B13913341.png)

